molecular formula C15H15NO4S2 B2425992 Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-05-6

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2425992
CAS No.: 941936-05-6
M. Wt: 337.41
InChI Key: VGLAWANZZWAGGW-UHFFFAOYSA-N
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Description

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an allyl(phenyl)amino group and a sulfonyl group attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers respectively . This suggests that Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may interact with multiple pathways.

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s stability in a dark, dry environment suggests that light and moisture may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with allyl(phenyl)amine in the presence of a sulfonylating agent. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar in structure but lacks the allyl(phenyl)amino group.

    Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the allyl(phenyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₅N₃O₄S
Molecular Weight: 397.5 g/mol
CAS Number: 2034453-18-2
Structure: The compound features a thiophene ring, a sulfamoyl group, and an allylic phenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that derivatives of thiophene compounds exhibit significant antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Bacillus cereus
  • Mycobacterium smegmatis

In vitro studies have demonstrated that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Thiophene derivatives have been evaluated for their ability to scavenge free radicals. In studies utilizing DPPH and ABTS assays, this compound exhibited moderate antioxidant activity, indicating its potential to mitigate oxidative stress .

Anticancer Potential

Recent investigations into the anticancer effects of sulfamoyl-containing thiophenes have revealed their ability to induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfamoyl group may interact with key enzymes in bacterial and cancer cell metabolism.
  • Oxidative Stress Modulation: By scavenging free radicals, the compound can reduce oxidative damage in cells.
  • Cell Cycle Disruption: Evidence suggests that these compounds can interfere with the normal progression of the cell cycle in cancer cells, leading to increased apoptosis rates.

Study 1: Antimicrobial Efficacy

A study published in PubMed assessed the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with an MIC range from 10 to 50 µg/mL for the most active derivatives .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, this compound was subjected to DPPH radical scavenging assays. The compound demonstrated a scavenging percentage between 60% and 75%, indicating its potential as an antioxidant agent .

Study 3: Anticancer Effects

A recent study explored the anticancer properties of sulfamoyl thiophenes against human breast cancer cell lines. This compound exhibited IC50 values lower than those of conventional chemotherapeutic agents, suggesting enhanced efficacy in inducing cell death through apoptosis .

Properties

IUPAC Name

methyl 3-[phenyl(prop-2-enyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-10-16(12-7-5-4-6-8-12)22(18,19)13-9-11-21-14(13)15(17)20-2/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAWANZZWAGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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